An In-depth Technical Guide to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
An In-depth Technical Guide to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the nuanced aspects of its chemistry, offering field-proven insights into its handling and utilization.
Introduction and Molecular Overview
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole, also known as 1-isobutyl-3,5-dimethylpyrazole, is a substituted pyrazole derivative. The core of this molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This fundamental structure is prevalent in numerous biologically active compounds and serves as a versatile scaffold in medicinal chemistry. The substitution pattern, with two methyl groups at positions 3 and 5 and an isobutyl group at the N1 position, dictates its specific physicochemical properties and reactivity.
The strategic placement of the isobutyl group at the N1 position is a result of regioselective N-alkylation, a critical and often challenging step in pyrazole chemistry. The isomeric purity is paramount for its application in fields like pharmaceuticals, where specific molecular geometries are essential for biological activity.
Molecular Structure:
Caption: Chemical structure of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole.
Physicochemical Properties
The physicochemical properties of this compound are largely extrapolated from its parent compound, 3,5-dimethylpyrazole, with considerations for the added isobutyl group. A comprehensive list of these properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 67838-51-7 | Inferred |
| Molecular Formula | C9H16N2 | Calculated |
| Molecular Weight | 152.24 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid (predicted) | Inferred |
| Boiling Point | >218 °C (predicted) | |
| Melting Point | Not available | |
| Density | ~0.9 g/cm³ (predicted) | Inferred |
| Solubility | Soluble in polar organic solvents. |
Synthesis and Mechanistic Considerations
The primary route for the synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole is the N-alkylation of 3,5-dimethylpyrazole. This reaction, while seemingly straightforward, is governed by several factors that influence its efficiency and, most importantly, its regioselectivity.
3.1. Synthesis of the Precursor: 3,5-Dimethylpyrazole
The starting material, 3,5-dimethylpyrazole, is readily synthesized through the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This is a classic and high-yielding reaction in heterocyclic chemistry.
Reaction Scheme:
Caption: Synthesis of 3,5-dimethylpyrazole.
3.2. N-Alkylation: The Core Directive
The alkylation of the 3,5-dimethylpyrazole nitrogen is the pivotal step. Due to the presence of two nitrogen atoms in the pyrazole ring, the alkylation can theoretically occur at either the N1 or N2 position, leading to a mixture of regioisomers. However, in the case of 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent due to tautomerism, simplifying the reaction to a single product upon N-alkylation.
The choice of the alkylating agent, base, and solvent system is critical for achieving a high yield and purity. For the synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole, a suitable isobutyl electrophile, such as isobutyl bromide or isobutyl iodide, is required.
Key Factors Influencing N-Alkylation:
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Steric Hindrance: The bulky nature of the isobutyl group can influence the reaction rate.
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Base: A variety of bases can be employed, with common choices including potassium carbonate, sodium hydride, and organic bases like diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction's success.
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Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can facilitate the reaction and, in some cases, improve regioselectivity.
3.3. Experimental Protocol: Synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
The following protocol is a generalized procedure based on established methods for N-alkylation of pyrazoles.
Materials:
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3,5-Dimethylpyrazole
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Isobutyl bromide
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of 3,5-dimethylpyrazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
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Slowly add isobutyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole.
Spectroscopic Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring (singlets), a signal for the C4 proton of the pyrazole ring (singlet), and signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring and the isobutyl group.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the alkyl groups, C=N and C=C stretching of the pyrazole ring, and other fingerprint region vibrations.
4.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.24). Fragmentation patterns will likely involve the loss of the isobutyl group or parts of it.
Reactivity and Potential Applications
The chemical reactivity of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole is centered around the pyrazole ring and the potential for further functionalization.
5.1. Coordination Chemistry
Substituted pyrazoles are well-known for their ability to act as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science.
5.2. Pharmaceutical and Agrochemical Intermediates
The pyrazole scaffold is a key component in a wide range of pharmaceuticals and agrochemicals. Derivatives of 3,5-dimethylpyrazole have been investigated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of the isobutyl group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and pharmacokinetic properties.
5.3. Blocking Agents for Isocyanates
3,5-Dimethylpyrazole is utilized as a blocking agent for isocyanates. This application is crucial in the formulation of coatings and adhesives where the reactivity of the isocyanate group needs to be controlled. The blocked isocyanate is stable at room temperature and de-blocks at elevated temperatures to allow for curing. It is plausible that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole could also be explored for similar applications.
Safety and Handling
While specific toxicological data for 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole is not available, the safety precautions should be based on the known hazards of its parent compound, 3,5-dimethylpyrazole, and other N-alkylated pyrazoles.
Hazard Summary for 3,5-Dimethylpyrazole:
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Acute Toxicity: Harmful if swallowed.
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Skin and Eye Irritation: Causes skin and serious eye irritation.
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Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
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Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole is a valuable compound with significant potential in various fields of chemical research and development. Its synthesis via N-alkylation of 3,5-dimethylpyrazole is a well-understood process, though careful optimization of reaction conditions is necessary to ensure high yields and purity. The unique combination of the substituted pyrazole core and the isobutyl group makes it an attractive candidate for applications in medicinal chemistry, coordination chemistry, and materials science. Further investigation into its biological activities and material properties is warranted to fully explore its potential.
References
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3,5-Dimethylpyrazole - Wikipedia. (n.d.). Retrieved February 21, 2024, from [Link]
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3,5-dimethyl-1H-pyrazole - 67-51-6, C5H8N2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved February 21, 2024, from [Link]
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Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10185–10194. [Link]
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